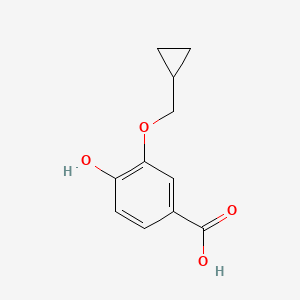
3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid is an organic compound with the molecular formula C10H10O4 It is characterized by a cyclopropylmethoxy group attached to the benzene ring at the 3-position and a hydroxyl group at the 4-position
Mechanism of Action
Target of Action
The primary target of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation (EMT) of type 2 lung epithelial cells . TGF-β1 plays a crucial role in fibrosis, a condition characterized by excessive deposition of extracellular matrix components .
Mode of Action
The compound interacts with its targets by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, which are involved in the EMT process . It also increases the expression of E-cadherin, a protein that helps cells stick together, maintaining the structure and integrity of tissues . Furthermore, it significantly reduces the phosphorylation levels of Smad2/3, proteins that are part of the TGF-β1 signaling pathway .
Biochemical Pathways
The compound affects the TGF-β1/Smad pathway, which is involved in the EMT process . By inhibiting the phosphorylation of Smad2/3, it disrupts the formation of the Smad complex, which is essential for the transduction of TGF-β1 signals . This disruption prevents the excessive deposition of extracellular matrix components, thereby playing a crucial role in mitigating fibrosis .
Result of Action
The compound has been shown to attenuate TGF-β1-induced EMT in A549 cells, a type of lung epithelial cell line . It also reduces bleomycin-induced pulmonary fibrosis in rats, demonstrating therapeutic effects such as improving lung function, reducing lung inflammation and fibrosis, reducing collagen deposition, and reducing the expression of E-cadherin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid typically begins with commercially available 4-hydroxybenzoic acid.
Cyclopropylmethoxylation: The hydroxyl group at the 4-position can be protected using a suitable protecting group, such as a silyl ether. The protected intermediate is then subjected to a nucleophilic substitution reaction with cyclopropylmethyl bromide in the presence of a base like potassium carbonate to introduce the cyclopropylmethoxy group.
Deprotection: The protecting group is removed under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Solvent recycling and purification steps are also integrated to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 4-position can undergo oxidation to form the corresponding quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The presence of both hydroxyl and carboxyl groups makes it a candidate for interactions with biological targets, such as enzymes and receptors.
Medicine
Medically, derivatives of this compound are investigated for their anti-inflammatory and anticancer properties. The cyclopropyl group is known to enhance the metabolic stability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its ability to undergo various chemical modifications.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Lacks the cyclopropylmethoxy group, making it less hydrophobic and potentially less bioactive.
3-Methoxy-4-hydroxybenzoic acid: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group, leading to different electronic and steric properties.
3-(Cyclopropylmethoxy)-4-methoxybenzoic acid: Contains both cyclopropylmethoxy and methoxy groups, which can further alter its chemical behavior and biological activity.
Uniqueness
3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic characteristics. This makes it a valuable scaffold for the development of new compounds with enhanced biological activity and stability.
Properties
IUPAC Name |
3-(cyclopropylmethoxy)-4-hydroxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-9-4-3-8(11(13)14)5-10(9)15-6-7-1-2-7/h3-5,7,12H,1-2,6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGNRCZMIIWDPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30741055 |
Source


|
| Record name | 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30741055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243391-44-7 |
Source


|
| Record name | 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30741055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

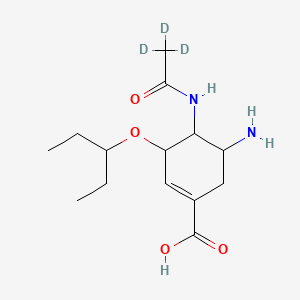
![6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B596445.png)
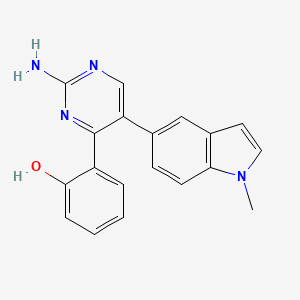
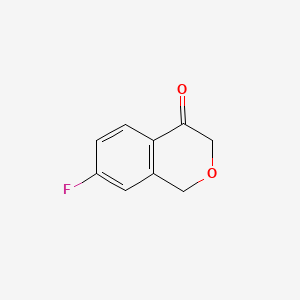
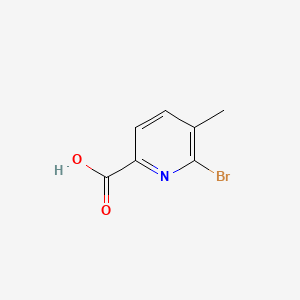
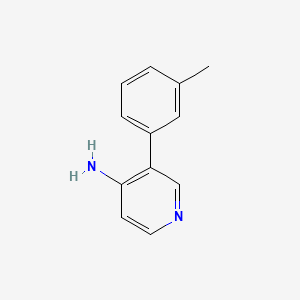
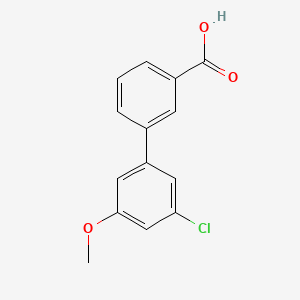
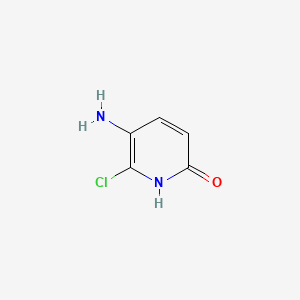
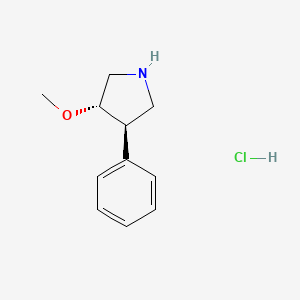
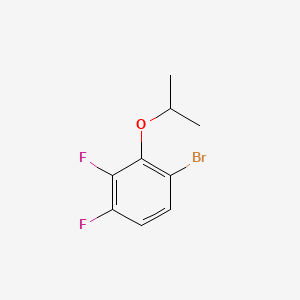
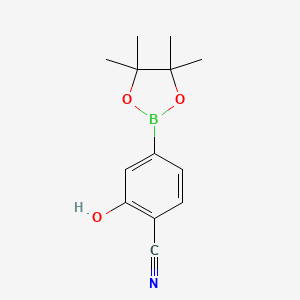
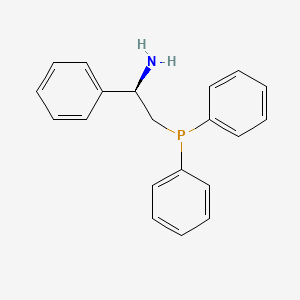
![Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B596461.png)
